n-Heptyl 1-Ethylpentyl Phthalate
Description
Properties
Molecular Formula |
C₂₂H₃₄O₄ |
|---|---|
Molecular Weight |
362.5 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-Heptyl 2-(1-Ethylpentyl) Ester; |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of N Heptyl 1 Ethylpentyl Phthalate
Established Synthetic Routes for Phthalate (B1215562) Esters
The primary industrial route to phthalate esters involves the reaction of phthalic anhydride (B1165640) with alcohols. wikipedia.org The synthesis is a two-stage process. The first stage is a rapid, non-catalytic alcoholysis of the anhydride ring to form a monoester. wikipedia.orgresearchgate.net The second, more challenging stage involves the esterification of the remaining carboxylic acid group to form the diester, a reaction that is typically slow, reversible, and requires a catalyst and removal of water to drive the equilibrium toward the product. wikipedia.org
Reaction Scheme:
Monoester Formation: C₆H₄(CO)₂O + ROH → C₆H₄(CO₂H)CO₂R wikipedia.org
Diester Formation: C₆H₄(CO₂H)CO₂R + R'OH ⇌ C₆H₄(CO₂R)(CO₂R') + H₂O wikipedia.org
For an unsymmetrical diester like n-Heptyl 1-Ethylpentyl Phthalate, the synthesis is performed sequentially. Phthalic anhydride would first be reacted with one of the alcohols (e.g., n-heptanol) to produce the mono-n-heptyl phthalate. This intermediate is then isolated or reacted in situ with the second alcohol, 1-ethylpentanol, to yield the final product.
The formation of the diester is an equilibrium-limited reaction, and several strategies are employed to maximize the yield. wikipedia.org Key optimization parameters include the molar ratio of reactants, temperature, and the effective removal of water.
Molar Ratio: An excess of the alcohol is often used to shift the reaction equilibrium towards the formation of the diester. cwejournal.orgresearchgate.net Studies on similar esterifications have found optimal molar ratios of phthalic anhydride to alcohol to be around 1:2 or slightly higher. cwejournal.org
Temperature: The reaction temperature is a critical factor. For the second esterification step, temperatures are typically elevated, often in the range of 130-180°C, to increase the reaction rate. cwejournal.org
Water Removal: Continuous removal of the water byproduct is crucial for achieving high conversion rates. This is commonly accomplished through azeotropic distillation using a solvent like toluene (B28343) or by operating the reactor under a vacuum. researchgate.net
A variety of catalysts can be employed to accelerate the second esterification step. The choice of catalyst can influence reaction time, temperature, and selectivity.
Acid Catalysts: Traditional catalysts include strong mineral acids like sulfuric acid. researchgate.netgoogle.com However, their use can lead to side reactions such as the dehydration of alcohols and equipment corrosion. google.com
Solid Acid Catalysts: To circumvent the issues with mineral acids, more environmentally friendly solid acid catalysts have been investigated. Sulfamic acid has been shown to be an effective catalyst for the esterification of phthalic anhydride, achieving high conversion under optimized conditions. cwejournal.orgresearchgate.net
Lewis Acid and Organometallic Catalysts: Lewis acids such as ferric chloride (FeCl₃) have been used to promote the nucleophilic addition of alcohols to phthalic anhydride at lower temperatures. researchgate.net Organometallic compounds, particularly dialkyltinoxides and titanates like tetrabutyl titanate, are also effective catalysts for the synthesis of higher alcohol phthalates. researchgate.netgoogle.com
Phase Transfer Catalysis (PTC): PTC offers a method for esterification under mild conditions with high yields. mdpi.com Catalysts like Tetrabutyl Ammonium Bromide (TBAB) facilitate the reaction between the phthalate monoester anion in an aqueous or solid phase and the alcohol in an organic phase. mdpi.com
Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment
The confirmation of the structure of this compound and the assessment of its purity are achieved through a combination of modern analytical techniques. Gas chromatography (GC) is often coupled with these spectroscopic methods for separation and identification. tandfonline.com
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the phthalate ester.
¹H NMR: The ¹H NMR spectrum of this compound would exhibit characteristic signals. The aromatic protons on the phthalate ring typically appear as multiplets in the downfield region (δ 7.5-7.8 ppm). researchgate.net The protons on the carbons attached to the ester oxygen atoms (O-CH ₂) are shifted downfield to approximately δ 3.7-4.3 ppm. orgchemboulder.com The remaining aliphatic protons of the n-heptyl and 1-ethylpentyl chains would appear as a series of multiplets in the upfield region (δ 0.8-1.7 ppm).
¹³C NMR: The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the ester groups show characteristic resonances around δ 167-168 ppm. researchgate.netrsc.org The aromatic carbons appear between δ 128-133 ppm, while the carbons of the alkyl chains are observed in the upfield region (δ 10-70 ppm). rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons/Carbons | 7.5 - 7.8 (m) | ~128-131 (CH), ~132 (C) |
| Carbonyl Carbon (C=O) | - | ~167 |
| n-Heptyl: O-CH₂ | ~4.2 (t) | ~65 |
| 1-Ethylpentyl: O-CH | ~5.1 (quintet) | ~75 |
| Alkyl Chain Protons/Carbons | 0.8 - 1.7 (m) | ~10-40 |
| Terminal Methyl (CH₃) | ~0.9 (t) | ~14 |
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is essential for determining the molecular weight and confirming the identity of phthalate esters. tandfonline.comnih.gov
Molecular Ion: Electron ionization (EI) MS would yield a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₂₄H₃₈O₄, MW = 390.56 g/mol ).
Fragmentation Pattern: Phthalate esters exhibit highly characteristic fragmentation pathways. The most common and abundant fragment ion for phthalates with alkyl side chains is observed at a mass-to-charge ratio (m/z) of 149. tandfonline.comepa.gov This peak corresponds to the protonated phthalic anhydride fragment, [C₈H₅O₃]⁺. tandfonline.com Other significant fragments would arise from the loss of the alkyl chains (loss of heptyl or 1-ethylpentyl groups) and subsequent rearrangements.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Identity |
|---|---|
| 390 | Molecular Ion [M]⁺ |
| 291 | [M - C₇H₁₅]⁺ (Loss of heptyl radical) |
| 289 | [M - C₇H₁₅O]⁺ (Loss of heptoxy radical) |
| 277 | [M - C₈H₁₇]⁺ (Loss of 1-ethylpentyl radical) |
| 149 | [C₈H₅O₃]⁺ (Protonated Phthalic Anhydride) - Base Peak |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of a phthalate ester is dominated by strong absorptions related to the ester and aromatic functionalities. hpst.cz
C=O Stretch: A very strong and sharp absorption band corresponding to the ester carbonyl (C=O) stretching vibration is expected in the region of 1720-1740 cm⁻¹. researchgate.netorgchemboulder.com
C-O Stretch: Strong C-O stretching bands are typically observed in the 1000-1300 cm⁻¹ region. orgchemboulder.com
Aromatic Ring: The presence of the ortho-disubstituted benzene (B151609) ring gives rise to characteristic absorptions. These include C=C stretching vibrations within the ring at approximately 1601 cm⁻¹ and 1581 cm⁻¹, and an out-of-plane C-H bending vibration around 740 cm⁻¹. hpst.cz
Aliphatic C-H Stretch: Stretching vibrations for the sp³-hybridized C-H bonds of the alkyl chains are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration | Intensity |
|---|---|---|
| 2850-2960 | Aliphatic C-H Stretch | Medium-Strong |
| 1720-1740 | Ester C=O Stretch | Very Strong |
| 1580-1600 | Aromatic C=C Stretch | Medium |
| 1000-1300 | C-O Stretch | Strong |
| ~740 | Aromatic C-H Bend (ortho-substituted) | Strong |
Chromatographic Techniques for Purity Profiling
The purity of this compound, like other phthalate esters, is critical for its industrial applications. Purity profiling involves the separation, identification, and quantification of the main compound from any impurities, such as unreacted precursors (phthalic anhydride, n-heptanol, 1-ethylpentanol), by-products (e.g., monoesters), or isomers. Chromatographic techniques are the primary methods employed for this purpose due to their high resolution and sensitivity.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a cornerstone technique for the analysis of phthalate esters. gcms.czthermofisher.com Its suitability stems from the volatility of many phthalate compounds. For analysis, the sample is vaporized and separated based on its differential partitioning between a stationary phase within a capillary column and a mobile carrier gas. peakscientific.com
Key aspects of GC for phthalate purity profiling include:
Detectors : Flame Ionization Detection (FID) is a common detector, offering high sensitivity for organic compounds. nih.gov However, Mass Spectrometry (MS) is often preferred as it provides structural information, enabling confident identification of the primary phthalate and any co-eluting impurities. gcms.cznih.gov Electron Capture Detectors (ECD) are also used for their high sensitivity to certain phthalates. epa.gov
Stationary Phases : The choice of the GC column's stationary phase is critical for achieving separation. Non-polar or mid-polarity columns, such as those with 5%-phenyl-methylpolysiloxane (e.g., TG-5MS, Rxi-5ms), are frequently employed for phthalate analysis. gcms.czthermofisher.com
Carrier Gas : While helium has traditionally been the carrier gas of choice, hydrogen is increasingly being used as a viable alternative due to its efficiency and availability, demonstrating good results in phthalate analysis. peakscientific.com
The purity is determined by comparing the peak area of this compound to the total area of all detected peaks, often using an internal standard for precise quantification. gcms.cz
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Column Type | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides high-resolution separation of analytes. | gcms.czthermofisher.com |
| Stationary Phase | 5% Phenyl-methylpolysiloxane | Offers good selectivity for a wide range of phthalates with varying polarities. | gcms.cz |
| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. | peakscientific.com |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace-level detection. | nih.gov |
| Temperature Program | Initial temp ~60-80°C, ramped to ~300-320°C | Separates compounds based on their boiling points and interaction with the stationary phase. | gcms.cz |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detection (FID) | MS provides identification and quantification; FID offers robust quantification. | nih.govnih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful technique for analyzing phthalate esters, particularly for less volatile or thermally unstable compounds. pjoes.comoup.com A significant advantage of HPLC is that it typically does not require a derivatization step, which can simplify sample preparation. oup.com Separation is achieved by partitioning the analytes between a liquid mobile phase and a solid stationary phase.
Key aspects of HPLC for phthalate purity profiling include:
Stationary Phase : Reversed-phase columns, such as C18, are commonly used. In this mode, the stationary phase is non-polar, and a polar mobile phase is used for elution.
Mobile Phase : A gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed to effectively separate a range of phthalates with differing polarities. pjoes.com
Detector : A Diode Array Detector (DAD) or a general Ultraviolet (UV) detector is frequently used. oup.com Phthalate esters exhibit a characteristic UV absorbance, often around 224 nm, which allows for their detection and quantification. oup.com
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Column Type | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) | Separates compounds based on their hydrophobicity. | pjoes.com |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water | Allows for the elution of compounds with a wide range of polarities. | pjoes.com |
| Detector | Diode Array Detector (DAD) or UV Detector | Monitors the eluent for UV-absorbing compounds like phthalates. | oup.com |
| Wavelength | ~224 nm | Wavelength of maximum absorbance for many phthalate esters. | oup.com |
| Flow Rate | ~1.0 mL/min | Controls the speed of the separation and retention times. | pjoes.com |
Green Chemistry Principles in Phthalate Ester Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.compharmacyjournal.org The industrial synthesis of phthalate esters, traditionally reliant on strong mineral acids and high temperatures, is an area where green chemistry principles can be effectively applied to enhance sustainability. pharmacyjournal.orgjddhs.com
Use of Solid Acid Catalysts
A primary green improvement over traditional Fischer esterification is the replacement of homogeneous liquid acid catalysts like sulfuric acid or p-toluenesulfonic acid. csic.es While effective, these catalysts are corrosive, difficult to separate from the reaction mixture, and cannot be easily reused, leading to waste generation. iitm.ac.in Solid acid catalysts offer a sustainable alternative. csic.esiitm.ac.in
Types of Solid Catalysts : A variety of materials have been investigated, including ion-exchange resins (e.g., Amberlyst-15), zeolites, sulfated metal oxides, and heteropolyacids. iitm.ac.inresearchgate.net
Advantages : These catalysts are non-corrosive, can be easily separated from the product mixture by simple filtration, and can often be regenerated and reused multiple times, which significantly reduces waste and process costs. iitm.ac.inrsc.org Magnetic-responsive solid acids have also been developed, allowing for even easier separation using a magnetic field. rsc.org
| Catalyst Type | Examples | Key Green Advantages | Reference |
|---|---|---|---|
| Homogeneous Liquid Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | (Baseline - Not Green) Effective but corrosive, non-reusable, generates acidic waste. | csic.es |
| Ion-Exchange Resins | Amberlyst-15, Dowex-type | Reusable, non-corrosive, easily separated by filtration. | csic.esiitm.ac.in |
| Zeolites | NaY, ZSM-5 | High thermal stability, shape selectivity, reusable. | iitm.ac.inresearchgate.net |
| Heteropolyacids | Phosphotungstic acid, Silicotungstic acid | Very high acidity, leading to high catalytic activity; reusable. | iitm.ac.in |
| Magnetic Solid Acids | Fe₃O₄@SiO₂-PILs | Excellent recyclability through simple magnetic separation. | rsc.org |
Energy-Efficient Synthesis Methods
Reducing energy consumption is a core principle of green chemistry. jddhs.com Microwave-assisted synthesis has emerged as a key technology in this area.
Microwave-Assisted Synthesis : Applying microwave irradiation can dramatically reduce reaction times compared to conventional heating. epa.gov This is due to efficient and rapid heating of the reaction mixture. Shorter reaction times translate to lower energy consumption and higher throughput. Microwave-assisted methods have been successfully applied to the synthesis of phthalate-related compounds and polymers for phthalate extraction. epa.govnih.govnih.gov
Solvent-Free Reaction Conditions
Eliminating organic solvents, which are often volatile and can be hazardous, is another important green chemistry goal. jddhs.com
Solventless Reactions : For phthalate synthesis, it is possible to run the reaction "neat," using the liquid alcohol reactant as the solvent medium. Coupling this with a solid acid catalyst and potentially microwave heating creates a highly efficient and green synthetic protocol. Solvent-free conditions have been demonstrated for related reactions, such as the synthesis of phthalimides from phthalic anhydride. epa.gov This approach minimizes waste and avoids the environmental impact associated with solvent production and disposal. jddhs.com
Advanced Analytical Methodologies for Detection and Quantification of N Heptyl 1 Ethylpentyl Phthalate
Sample Preparation Techniques for Diverse Environmental and Biological Matrices
Effective sample preparation is a critical prerequisite for the successful analysis of n-Heptyl 1-Ethylpentyl Phthalate (B1215562). The primary goals are to isolate the target analyte from the matrix, remove interfering substances, and pre-concentrate the analyte to a level suitable for instrumental detection. nih.govbibliotekanauki.pl
The choice of extraction protocol depends heavily on the nature of the sample matrix (e.g., water, soil, sediment, biological tissue) and the physicochemical properties of n-Heptyl 1-Ethylpentyl Phthalate.
Liquid-Liquid Extraction (LLE) : A conventional and widely used technique, LLE partitions the analyte between the aqueous sample and a water-immiscible organic solvent. nih.govnih.gov For phthalates, solvents like n-hexane are commonly employed. nih.gov The process often involves vigorous shaking followed by phase separation. To improve extraction efficiency and break emulsions, salting-out agents like sodium chloride may be added. nih.gov While effective, LLE can be labor-intensive and consume large volumes of organic solvents. mdpi.com
Solid-Phase Extraction (SPE) : SPE is a more modern and efficient alternative to LLE, reducing solvent consumption and offering higher sample throughput. bibliotekanauki.pltandfonline.com For phthalate analysis, SPE cartridges packed with sorbents like C18 are used to retain the analytes from a liquid sample. The retained phthalates are then eluted with a small volume of an organic solvent. On-line SPE systems coupled directly to liquid chromatography offer automation and increased sensitivity for analyzing metabolites in matrices like urine. researchgate.net
Pressurized Liquid Extraction (PLE) : Also known as Accelerated Solvent Extraction (ASE), PLE is a technique used for extracting analytes from solid and semi-solid samples. nih.gov It employs conventional solvents at elevated temperatures and pressures, which enhances the extraction efficiency and reduces extraction time and solvent volume compared to traditional methods like Soxhlet. For instance, ASE has been successfully used to determine phthalate levels in mine tailings. nih.gov
Table 1: Comparison of Extraction Protocols for Phthalate Analysis
| Technique | Principle | Typical Matrices | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Water, Beverages. | Simple, widely applicable. | Labor-intensive, high solvent use, emulsion formation. | mdpi.comnih.gov |
| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent, followed by elution. | Water, Urine, Seawater. | High recovery, low solvent use, easily automated. | Sorbent can be a source of contamination. | bibliotekanauki.pltandfonline.com |
| Pressurized Liquid Extraction (PLE/ASE) | Solvent extraction at elevated temperature and pressure. | Soil, Sediment, Solid Wastes. | Fast, efficient, reduced solvent consumption. | Requires specialized equipment. | nih.gov |
Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with chromatographic analysis and cause signal suppression or enhancement, collectively known as matrix effects. researchgate.net
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, though initially developed for pesticides, has been adapted for phthalate analysis. mdpi.com This approach typically involves an extraction and partitioning step with acetonitrile (B52724) and salts, followed by a dispersive solid-phase extraction (d-SPE) clean-up step. Sorbents such as Primary Secondary Amine (PSA) are used to remove sugars and fatty acids, while C18 can remove lipids and other non-polar interferences. researchgate.net
To compensate for matrix effects and potential analyte loss during sample preparation, the use of internal standards is crucial. Isotope-labeled analogues of the target analytes are considered the gold standard for ensuring accuracy and precision in quantification. mdpi.com
A major challenge in analyzing phthalates is their ubiquitous presence in the laboratory environment, leading to a high risk of sample contamination. tandfonline.comoup.com Phthalates can leach from plastic labware, solvents, reagents, and even instrument components. oup.comresearchgate.net Strict contamination control measures are therefore essential.
Key strategies include:
Exclusive use of glassware : All plastic materials should be avoided. Glassware must be meticulously cleaned, often by soaking in a strong base or acid, followed by rinsing with high-purity water and solvent, and baking in a muffle furnace at high temperatures (e.g., 400-450°C). oup.comnih.gov
High-purity reagents : Solvents and reagents should be of the highest purity available and checked for phthalate contamination before use. oup.com
Procedural blanks : Analyzing procedural blanks with every batch of samples is mandatory to monitor for and subtract background contamination. tandfonline.comnih.gov
Minimizing exposure : Samples should be handled in a clean environment, and exposure to dust and air should be minimized. nih.gov
Chromatographic Separation Techniques
Chromatography is the core analytical technique for separating this compound from other compounds in the prepared sample extract prior to detection and quantification. Gas chromatography and liquid chromatography are the most common approaches. mdpi.comresearchgate.net
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used tool for phthalate analysis due to its high resolution and sensitivity. nih.govnih.gov
The choice of GC column (stationary phase) is critical for resolving complex mixtures of phthalates, many of which are structural isomers and share common mass spectral fragments (like the m/z 149 ion), making chromatographic separation essential for accurate identification. restek.com
Column Chemistries : A variety of stationary phases are used for phthalate analysis. Low-to-mid-polarity phases are common.
5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, Rxi-5ms) : These are general-purpose columns that provide excellent separation for a wide range of phthalates and are robust and reliable. nih.govoregonstate.edu
Mid-polarity phases (e.g., Rtx-440, Rxi-35Sil MS) : Columns with higher phenyl content can offer different selectivity, which may be advantageous for resolving specific critical pairs of isomers. restek.com
Pyrolysis-GC-MS (Py-GC-MS) : For solid samples like plastics, Py-GC-MS is a solvent-free alternative to traditional extraction methods. The sample is heated rapidly, and the volatilized phthalates are directly transferred to the GC column. This technique significantly reduces sample preparation time and solvent use. thermofisher.com
Table 2: Selected GC Columns for Phthalate Analysis
| Stationary Phase | Common Trade Names | Characteristics | Application Notes | Reference |
|---|---|---|---|---|
| 5% Phenyl-Methylpolysiloxane | DB-5ms, Rxi-5ms, TG-5MS | Low polarity, general purpose | Widely used for regulated phthalate methods in various matrices. | nih.govoregonstate.edu |
| (40-50)% Phenyl-Methylpolysiloxane | Rtx-440, Rtx-50 | Mid-polarity | Offers unique selectivity and good resolution for complex mixtures. | restek.com |
| 35% Phenyl-Methylpolysiloxane | Rxi-35Sil MS | Mid-polarity | Provides good separation for isomeric phthalates. | restek.com |
High-Performance Liquid Chromatography (HPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), is another key technique for phthalate analysis. It is particularly well-suited for analyzing phthalate metabolites, which are more polar than their parent compounds, in biological matrices like urine. researchgate.netresearchgate.net
Stationary Phases : Reversed-phase chromatography is the standard mode for LC analysis of phthalates.
C18 (Octadecyl) : This is the most common stationary phase, offering excellent retention and separation for a broad range of phthalates based on their hydrophobicity. nih.gov
Phenyl Columns : Phenyl-based stationary phases can provide alternative selectivity to C18, which is beneficial for separating certain isomers through π-π interactions. researchgate.net
Mobile Phases : The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a modifier like formic acid to improve ionization for MS detection. researchgate.netnih.gov Gradient elution is commonly used to separate compounds with a wide range of polarities in a single run. nih.gov
Mass Spectrometric Detection Strategies
Mass spectrometry (MS) is the definitive technique for the detection and quantification of phthalate esters due to its exceptional sensitivity and selectivity. When coupled with chromatographic separation, MS allows for the confident identification of specific phthalates even in complex matrices. The choice of ionization source is critical and depends on the preceding separation technique. For Gas Chromatography (GC-MS), Electron Ionization (EI) is standard, while Electrospray Ionization (ESI) is most commonly employed for Liquid Chromatography (LC-MS), typically forming protonated molecules [M+H]⁺ in positive ion mode. sciex.com A significant challenge in phthalate analysis is the potential for background contamination from plasticizers present in laboratory equipment, solvents, and consumables, which necessitates rigorous control measures. sciex.comwaters.com
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem Mass Spectrometry (MS/MS) is a powerful technique that significantly enhances the selectivity and sensitivity of phthalate analysis, particularly for samples with complex matrices. This approach, often performed in Multiple Reaction Monitoring (MRM) mode, involves the selection of a specific precursor ion (typically the molecular ion or protonated molecule of the target analyte) in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation (CID), and specific, characteristic product ions are monitored by a second mass analyzer. sciex.com This two-stage filtering process drastically reduces chemical noise and matrix interferences, leading to lower detection limits and more reliable quantification.
For phthalate esters, common fragmentation patterns involve the cleavage of the ester side chains and the formation of a characteristic protonated phthalic anhydride (B1165640) ion at a mass-to-charge ratio (m/z) of 149, or a protonated phthalic acid ion at m/z 167. sciex.comwaters.com For this compound (C₂₃H₃₆O₄, Molecular Weight: 376.5 g/mol ), while specific MRM transitions are not documented in readily available literature, a hypothetical approach can be proposed based on these principles.
Hypothetical MRM Transitions for this compound Disclaimer: The following table is illustrative and based on common fragmentation patterns of phthalates. Specific transitions would require experimental optimization using a certified reference standard.
| Precursor Ion (m/z) | Product Ion (m/z) | Potential Fragment |
| 377.3 [M+H]⁺ | 149.0 | Phthalic Anhydride Fragment |
| 377.3 [M+H]⁺ | 167.0 | Phthalic Acid Fragment |
| 377.3 [M+H]⁺ | 263.2 | [M+H - C₈H₁₆]⁺ (Loss of ethylpentyl group) |
| 377.3 [M+H]⁺ | 279.2 | [M+H - C₇H₁₄]⁺ (Loss of heptyl group) |
The use of unique MRM³ mode, which detects second-generation product ions, can further increase selectivity to differentiate between isomers and reduce interferences. sciex.com
High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Quantification
High-Resolution Mass Spectrometry (HRMS), utilizing technologies such as Orbitrap or Time-of-Flight (TOF) mass analyzers, provides highly accurate mass measurements (typically with errors <5 ppm). This capability allows for the determination of an analyte's elemental formula, providing a much higher degree of confidence in its identification compared to nominal mass instruments. nih.gov
HRMS is particularly valuable in non-targeted analysis, where the objective is to identify any and all compounds present in a sample, or for confirming the identity of tentatively identified compounds. nih.gov For phthalates, HRMS can distinguish between isomers that have the same nominal mass but different elemental compositions. It can also differentiate target analytes from co-eluting matrix components that may have the same nominal mass, thereby improving data quality and reducing the risk of false positives. Data mining techniques like Mass Defect Filtering (MDF) can be used with HRMS data to selectively screen for potential metabolites or related compounds from a complex dataset. nih.gov
Hyphenated Techniques and Emerging Analytical Platforms (e.g., GC-MS/MS, LC-MS/MS)
The coupling of a chromatographic separation system with a mass spectrometer, known as a hyphenated technique, is the gold standard for the analysis of phthalates in various matrices. reagecon.com
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS: GC-MS is a robust and widely used technique for phthalate analysis, offering excellent chromatographic separation of these compounds. restek.comcore.ac.uk The structural similarity among many phthalates often results in a common base peak ion at m/z 149, making effective chromatographic resolution essential for accurate identification and quantification. restek.com Capillary columns with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS, HP-5-MS) are frequently used for this purpose. oregonstate.edunih.gov While single quadrupole GC-MS in selected ion monitoring (SIM) mode is common, the use of GC-MS/MS provides superior selectivity, minimizing interferences and enabling more accurate quantification at lower levels. oregonstate.edu
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: LC-MS/MS has emerged as a powerful alternative, particularly for higher molecular weight or less volatile phthalates, as it does not require derivatization and operates at lower temperatures, reducing the risk of analyte degradation. waters.com Reversed-phase chromatography, typically with a C18 column, is used to separate the phthalates before they enter the mass spectrometer. sciex.coms4science.at A significant challenge with LC-based methods is the potential for background contamination from phthalates leaching out of plastic components within the HPLC/UPLC system itself. This can be mitigated by using specialized equipment, PEEK tubing, and installing an isolator or trap column between the solvent mixer and the autosampler. waters.coms4science.at
Comparison of Dominant Hyphenated Techniques
| Feature | GC-MS/MS | LC-MS/MS |
| Principle | Separates volatile/semi-volatile compounds based on boiling point and polarity. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Analytes | Ideal for low to medium molecular weight phthalates. | Suitable for a wider range of phthalates, including high molecular weight and less volatile compounds. |
| Sample Prep | May require derivatization for some compounds, but often direct analysis after extraction is possible. | "Dilute and shoot" methods are common, simplifying sample preparation. waters.com |
| Resolution | Generally provides higher chromatographic resolution for isomers. restek.comgcms.cz | Isomer separation can be challenging but achievable with optimized methods. dphen1.com |
| Contamination | Less prone to instrument-based plasticizer contamination. | Prone to background contamination from system components (tubing, seals). waters.com |
| Ionization | Typically Electron Ionization (EI). | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). dphen1.com |
Quality Assurance and Quality Control in Analytical Method Validation
Rigorous Quality Assurance (QA) and Quality Control (QC) procedures are paramount in the analysis of phthalates to ensure that the generated data is accurate, reliable, and defensible. berkeleyanalytical.com Given the ubiquitous presence of phthalates in the environment and in laboratory materials, a comprehensive QA/QC program is essential to prevent, monitor, and correct for potential contamination and analytical errors. sciex.com Laboratories performing these analyses are often accredited under standards like ISO/IEC 17025, which mandates stringent quality systems. atslab.com
Key QA/QC practices include:
Minimizing Contamination: Using glassware exclusively and pre-washing it, employing high-purity solvents, and avoiding plastic materials wherever possible during sample collection, storage, and preparation. sciex.coms4science.at
Method Blanks: Analyzing a sample of the extraction solvent and reagents alongside the actual samples to check for contamination introduced during the analytical process.
Spiked Samples: Analyzing a sample to which a known quantity of the target analyte has been added (matrix spike) to assess method accuracy and potential matrix effects.
Certified Reference Materials (CRMs): Analyzing materials with a known, certified concentration of the target phthalate to verify the accuracy of the entire analytical procedure. reagecon.com
Calibration, Linearity, and Sensitivity Assessment (Limit of Detection/Quantification)
The quantification of this compound relies on the use of an external calibration curve. This is constructed by analyzing a series of standard solutions containing known concentrations of a certified reference standard. fujifilm.com The instrument's response is plotted against the concentration, and a linear regression is applied to the data points.
Linearity: The linearity of the calibration curve is assessed by its coefficient of determination (R²). A value of >0.99 is typically required to demonstrate a strong linear relationship between concentration and response over a defined range. s4science.at
Sensitivity: The sensitivity of the method is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
LOD: The lowest concentration of the analyte that can be reliably detected above the background noise, though not necessarily quantified with accuracy.
LOQ: The lowest concentration of the analyte that can be determined with an acceptable level of precision and accuracy.
Accuracy and Precision: Method accuracy is often evaluated through recovery studies on spiked samples, with typical acceptance criteria between 85-115%. Precision is measured by the relative standard deviation (RSD) of replicate measurements, which should ideally be below 15%. s4science.at
Typical Method Validation Parameters for Phthalate Analysis by LC-MS/MS
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| LOQ | 0.1 - 10 µg/L (ppb) |
Source: Data compiled from studies on various phthalates. core.ac.uks4science.at
Inter-laboratory Comparison Studies and Proficiency Testing
Inter-laboratory Comparison (ILC) studies and Proficiency Testing (PT) programs are essential components of external quality control. These programs involve multiple laboratories analyzing the same homogenous sample, which contains one or more phthalates at unknown concentrations. The results are submitted to a coordinating body, which assesses the performance of each laboratory against established criteria.
Participation in these studies provides several benefits:
It offers an objective assessment of a laboratory's analytical performance.
It helps identify potential systematic errors or biases in a laboratory's methodology.
It ensures that data generated by different laboratories are comparable, which is crucial for regulatory monitoring and large-scale environmental studies. berkeleyanalytical.com
Successful participation demonstrates a laboratory's competence to clients and regulatory bodies. berkeleyanalytical.com
While specific ILCs for this compound are not documented, numerous programs exist for regulated phthalates like DEHP, DBP, and DINP, setting the standard for quality assurance in the field. berkeleyanalytical.comatslab.com
Environmental Occurrence, Distribution, and Transport Dynamics of N Heptyl 1 Ethylpentyl Phthalate
Global and Regional Environmental Occurrence Studies of Phthalates
Phthalate (B1215562) acid esters (PAEs) are synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. iwaponline.comiwaponline.com As they are not chemically bound to the plastic matrix, they are easily released into the environment, leading to widespread contamination. iwaponline.comnih.gov Consequently, PAEs are frequently detected in various environmental compartments worldwide, including water, soil, sediment, and the atmosphere. acs.orgnih.govnih.gov
Aquatic Ecosystems (Freshwater, Marine, Wastewater)
Phthalates are commonly found in aquatic environments due to industrial and domestic wastewater discharges. researchgate.net Their hydrophobic nature causes them to accumulate in wastewater. researchgate.net Treated wastewater effluents are a primary source of phthalate contamination in aquatic systems. epa.govnih.gov
Studies have detected various phthalates in freshwater, marine environments, and wastewater. For instance, in the Pearl River Delta in China, total concentrations of six priority phthalates in surface water ranged from 0.35 to 20.70 μg/L. iwaponline.com Di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP) are often the most prevalent phthalates found in both fresh and marine waters. nih.gov In a study of the U-Tapao Canal in Thailand, DBP, DEHP, and diisononyl phthalate (DiNP) were detected in water samples. nih.gov Concentrations of DEHP in surface waters have been reported at significant levels in various countries, including China (2.42–30.99 μg/L), France (6.71–467 μg/L), and the United States (23.6 μg/L). iwaponline.com
Wastewater often contains the highest levels of phthalates compared to other aquatic systems. epa.gov For example, in Poland, concentrations of dimethyl phthalate (DMP) in water samples reached up to 210 μg/L. mdpi.com The presence of these compounds in wastewater highlights the role of wastewater treatment plants as a major pathway for phthalates into the environment. mdpi.com
Table 1: Concentration of Phthalates in Various Aquatic Environments
| Phthalate | Environment | Location | Concentration Range | Source |
|---|---|---|---|---|
| Σ6PAEs | Surface Water | Pearl River Delta, China | 0.35 - 20.70 μg/L | iwaponline.com |
| DEHP | Surface Water | China | 2.42 - 30.99 μg/L | iwaponline.com |
| DEHP | Surface Water | France | 6.71 - 467 μg/L | iwaponline.com |
| DEHP | Surface Water | USA | 23.6 μg/L | iwaponline.com |
| DMP | Wastewater | Poland | up to 210 μg/L | mdpi.com |
| DEP | Freshwater | - | 720 - 800 μg/kg | iwaponline.com |
| DEHP | Freshwater | - | 1900 - 3120 μg/kg | iwaponline.com |
Terrestrial Environments (Soils, Sediments, Sludge)
Due to their high hydrophobicity, phthalates tend to accumulate in soils, sediments, and sewage sludge. mdpi.comnih.gov Sediments, in particular, can act as a sink for these pollutants. nih.gov In the Pearl River Delta, the total dry weight concentrations of six priority PAEs in sediments ranged from 0.88 to 5.69 μg/g. iwaponline.com
A study in Taiwan's rivers found mean concentrations of DEHP, butyl benzyl (B1604629) phthalate (BBzP), and DBP in sediments during the low-flow season to be 4.1 mg/kg, 0.22 mg/kg, and 0.14 mg/kg, respectively. nih.gov Phthalates can persist much longer in soils and sediments compared to water or air. epa.gov Contamination of soil can occur through various means, including the application of sewage sludge as fertilizer and atmospheric deposition. nih.govfraunhofer.de In Lithuania, DEHP accounted for up to 94% of total PAEs in sludge samples. mdpi.com
Table 2: Concentration of Phthalates in Terrestrial Environments
| Phthalate | Matrix | Location | Concentration (dry weight) | Source |
|---|---|---|---|---|
| Σ6PAEs | Sediment | Pearl River Delta, China | 0.88 - 5.69 μg/g | iwaponline.com |
| DEHP | Sediment (low-flow season) | Taiwan Rivers | 4.1 mg/kg (mean) | nih.gov |
| BBzP | Sediment (low-flow season) | Taiwan Rivers | 0.22 mg/kg (mean) | nih.gov |
| DBP | Sediment (low-flow season) | Taiwan Rivers | 0.14 mg/kg (mean) | nih.gov |
| DEHP | Sediment (high-flow season) | Taiwan Rivers | 1.2 mg/kg (mean) | nih.gov |
| DEHP | Sludge | Lithuania | Up to 94% of total PAEs | mdpi.com |
Atmospheric Compartments (Particulate Matter, Vapor Phase)
Phthalates are released into the atmosphere through volatilization from plastic products and industrial emissions. researchgate.net They can exist in both the vapor phase and adsorbed to particulate matter. researchgate.net Indoor air concentrations of phthalates can be significantly higher than outdoor levels. acs.orgmdpi.com
Studies have shown that lower molecular weight phthalates are more likely to be found in the gas phase, while higher molecular weight compounds tend to adsorb to airborne particles. mdpi.com For example, a study in Hangzhou found that the gas-phase concentrations of DMP, DEP, DnBP, and DEHP were 3.5 to 12 times higher than their particle-phase concentrations. mdpi.com Atmospheric transport plays a significant role in the environmental distribution of phthalates, allowing them to travel long distances and enter the food chain. researchgate.net Near highways, phthalate concentrations can be as high as 4 µg/m³, dominated by DEHP and di-n-octyl phthalate (DnOP), which are used as plasticizing agents in some tire manufacturing. nih.gov
Spatial and Temporal Distribution Patterns in Environmental Matrices
The distribution of phthalates in the environment shows significant spatial and temporal variability. iwaponline.comrepec.org Concentrations are generally higher in industrialized and urbanized areas. iwaponline.comnih.gov
In a study of the Pearl River Delta, the highest concentration of total PAEs in surface water was found near an area with a power station and numerous dyeing and leather factories. iwaponline.com Seasonality also plays a crucial role. The same study found that concentrations of PAEs in surface water were higher during the wet season, likely due to urban stormwater runoff and atmospheric wet deposition. iwaponline.comnih.gov Conversely, sediment concentrations were higher in the dry season. iwaponline.comnih.gov
A study on the Love River in Taiwan found that the mean DEHP concentration in sediments was higher in the wet season (28.6 ± 19.5 mg/kg dry weight) compared to the dry season (17.8 ± 11.6 mg/kg dry weight). nih.govrepec.org This was attributed to wastewater from upstream being flushed downstream during the wet season. repec.org The highest DEHP concentration was observed near the estuary, where fine-grained sediment and organic matter tend to accumulate. nih.gov
Mechanisms of Environmental Transport
The transport of phthalates in the environment is governed by their physicochemical properties and various environmental processes. acs.org Because they are not chemically bonded to polymers, they can easily migrate into air, water, and soil. iwaponline.comnih.gov
Long-range atmospheric transport is a significant pathway for the distribution of phthalates. researchgate.net Once in the atmosphere, they can be deposited onto soil and water surfaces through wet and dry deposition. nih.gov In aquatic systems, their high hydrophobicity leads to their accumulation in sediment and sludge. mdpi.com
Adsorption and Desorption Processes in Sediments and Soils
Adsorption to soil and sediment particles is a key process influencing the fate and transport of phthalates. researchgate.net The extent of adsorption is influenced by soil and sediment properties such as organic matter content, clay content, and pH. ut.ac.irresearchgate.net
Studies have shown that phthalates with higher molecular weights, like DEHP, are more strongly adsorbed and therefore less mobile, while those with lower molecular weights, such as diethyl phthalate (DEP), have lower adsorption and are more mobile. researchgate.net The adsorption process is often described by the Freundlich model and can be influenced by temperature. ut.ac.ir For instance, one study found that as temperature increased, the amount of DBP adsorbed onto brown and red soil decreased. ut.ac.ir The sorption of PAEs to natural organic matter is regulated by a combination of hydrophobic partitioning and hydrogen bonding. nih.gov Desorption can also occur, potentially re-releasing phthalates from sediments back into the water column. nih.gov
Volatilization and Atmospheric Deposition
However, based on the general properties of high-molecular-weight phthalates, it is anticipated that n-heptyl 1-ethylpentyl phthalate would have a low vapor pressure, limiting its volatilization from environmental surfaces such as soil and water. researchgate.net While volatilization may not be a primary mode of transport, any volatilized portion could be subject to atmospheric transport.
Atmospheric deposition of semivolatile organic compounds (SVOCs), a category that includes phthalates, can occur through both wet and dry deposition. nih.govcore.ac.uk Wet deposition involves the removal of these compounds from the atmosphere by precipitation, while dry deposition involves the settling of particle-bound compounds. nih.govnih.govacs.org For HMW phthalates, which tend to adsorb to atmospheric particles, dry deposition can be a significant pathway. acs.org The extent of atmospheric deposition would be influenced by factors such as local emission sources, atmospheric conditions, and the physicochemical properties of the compound. nih.gov
Leaching and Runoff from Environmental Sources
Detailed studies quantifying the leaching and runoff of this compound from specific environmental sources were not found in the available literature.
Phthalates are not chemically bonded to the plastic matrix and can leach into the surrounding environment over time. nih.govnih.gov Leaching from plastic materials is a recognized source of phthalate contamination in soil and water. nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov The rate of leaching is influenced by various factors, including the type of polymer, temperature, pH, and the presence of other substances in the surrounding medium. researchgate.net
Once in the soil, the transport of HMW phthalates is generally limited due to their low water solubility and high affinity for organic matter, leading to their accumulation in soil and sediments. nih.govnih.govncku.edu.tw Runoff from contaminated soils, particularly during rainfall events, could contribute to the transport of this compound to adjacent water bodies. frontiersin.org
Bioaccumulation and Bioconcentration in Environmental Biota
Specific data on the bioaccumulation and bioconcentration of this compound in environmental biota are not available in the reviewed scientific literature.
Bioaccumulation refers to the uptake of a chemical from all environmental sources (water, food, sediment), while bioconcentration specifically refers to uptake from water. researchgate.net High-molecular-weight phthalates are generally considered to have a potential for bioaccumulation due to their lipophilic (fat-loving) nature. researchgate.netnih.gov
Uptake and Accumulation in Aquatic Organisms
No specific studies on the uptake and accumulation of this compound in aquatic organisms were identified.
In general, the uptake of phthalates by aquatic organisms can occur through various routes, including direct absorption from the water across gills and skin, as well as ingestion of contaminated food and sediment. nih.govresearchgate.net The extent of accumulation is influenced by the organism's species, feeding habits, metabolic capacity, and the bioavailability of the phthalate in the environment. nih.govncku.edu.twresearchgate.net Studies on other HMW phthalates have shown their presence in various aquatic species. nih.govncku.edu.twelsevierpure.com
Trophic Transfer and Magnification in Non-Human Food Webs
Specific research on the trophic transfer and magnification of this compound in non-human food webs could not be located.
Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. nih.govnih.gov Biomagnification, a specific type of trophic transfer, occurs when the concentration of a contaminant increases at successively higher levels in a food web. researchgate.net While some persistent organic pollutants exhibit significant biomagnification, studies on several HMW phthalates have not consistently shown evidence of biomagnification in aquatic food webs. nih.govnih.gov The metabolic transformation of phthalates within organisms can limit their potential for biomagnification. researchgate.net
Environmental Fate and Transformation Pathways of N Heptyl 1 Ethylpentyl Phthalate
Biotic Degradation Processes
Biotic degradation, or biodegradation, involves the breakdown of organic substances by living organisms, primarily microorganisms. This is considered the most significant and effective pathway for the removal of phthalates from the environment. d-nb.infonih.govresearchgate.net
A wide variety of microorganisms, including bacteria and fungi, are capable of degrading phthalate (B1215562) esters in both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) environments. nih.govd-nb.infonih.gov The initial and critical step in the biodegradation of PAEs is the enzymatic hydrolysis of the ester bonds by esterases or lipases. nih.govd-nb.info This reaction cleaves the ester linkages, releasing the corresponding alcohols and forming a monoester, which is then further hydrolyzed to phthalic acid. nih.govresearchgate.net
The rate and extent of microbial degradation are dependent on several factors, including the structure of the phthalate (especially the length and branching of the alkyl chains), the microbial community present, and environmental conditions such as temperature, pH, and nutrient availability. d-nb.infonih.gov Generally, phthalates with shorter, linear alkyl chains are more readily biodegradable than those with longer or branched chains. oup.com
Aerobic Degradation: Under aerobic conditions, the central intermediate, phthalic acid, is further degraded through hydroxylation of the aromatic ring by dioxygenase enzymes. nih.govnih.gov This leads to the formation of intermediates like protocatechuic acid, which then undergoes ring cleavage, ultimately mineralizing the compound to carbon dioxide and water. nih.govresearchgate.net
Anaerobic Degradation: In anaerobic environments, the degradation pathway of phthalic acid differs. It is typically activated to a thioester, phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA. nih.gov Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further broken down. nih.gov
The following table summarizes the biodegradation of various phthalates by different microbial strains, illustrating the general principles of phthalate biodegradation.
| Phthalate Ester | Microbial Strain(s) | Environment/Conditions | Degradation Efficiency | Reference(s) |
| Di-n-butyl phthalate (DBP) & Dimethyl phthalate (DMP) | Gordonia sp. | Batch system, 30°C, pH 7.0 | Complete degradation up to 1000 mg/L within 96 hours | nih.gov |
| Di-n-octyl phthalate (DnOP) | Gordonia sp. | Batch system, 30°C, pH 7.0 | 83.5% degradation at 1000 mg/L within 120 hours | nih.gov |
| Diethyl phthalate (DEP) | Pseudomonas species | Batch culture, 28-33°C, pH 7-8 | >99% degradation within 4 days | researchgate.net |
| Di-n-octyl phthalate (DOP) | Gordonia sp. strain JDC-2 & Arthrobacter sp. strain JDC-32 | Co-culture | Complete degradation | d-nb.info |
Following the initial hydrolysis, dioxygenase enzymes play a vital role in the aerobic degradation of the resulting phthalic acid. nih.govnih.gov These enzymes introduce hydroxyl groups onto the aromatic ring, making it susceptible to cleavage. In anaerobic pathways, CoA ligases or transferases are essential for the activation of phthalic acid to its CoA thioester, which is a prerequisite for decarboxylation. nih.gov
The table below lists the key enzymes involved in the degradation of phthalates and their functions.
| Enzyme | Function | Degradation Pathway | Reference(s) |
| Phthalate Ester Hydrolases/Carboxylesterases | Hydrolysis of diester to monoester and then to phthalic acid | Aerobic & Anaerobic | nih.gov |
| Phthalate Dioxygenases (e.g., 4,5- or 3,4-dioxygenases) | Hydroxylation of the phthalic acid aromatic ring | Aerobic | nih.govnih.gov |
| Phthaloyl-CoA Ligases/Transferases | Activation of phthalic acid to phthaloyl-CoA | Anaerobic | nih.gov |
| Phthaloyl-CoA Decarboxylase | Decarboxylation of phthaloyl-CoA to benzoyl-CoA | Anaerobic | nih.gov |
Identification and Characterization of Transformation Products
Understanding what happens to n-Heptyl 1-Ethylpentyl Phthalate in the environment is crucial for assessing its potential impact. This involves identifying the new compounds, or transformation products, that are formed as it breaks down.
Analytical Strategies for Metabolite Identification
Scientists employ a range of sophisticated analytical techniques to identify the metabolites of phthalates like this compound. A primary method involves the use of chromatography coupled with mass spectrometry. nih.gov Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the determination of phthalates in various samples, including those from the environment and biological systems. nih.govnih.gov For more complex analyses, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has become the preferred method for detecting phthalate metabolites, offering high accuracy and the ability to identify both monoesters and secondary metabolites. nih.gov
The general process for identifying these transformation products often includes an extraction step, such as solid-phase extraction (SPE), to isolate the compounds of interest from the sample matrix. nih.gov This is followed by chromatographic separation and then detection and identification by mass spectrometry. nih.gov For instance, high-performance liquid chromatography electrospray-ionization quadrupole time-of-flight mass-spectrometry (HPLC-ESI-QTOF-MS) has been effectively used to identify major phthalate metabolites. iwaponline.com
A significant degradation pathway for phthalates involves the initial hydrolysis of the ester bonds by enzymes like esterases, which results in the formation of a free phthalate moiety and alcohols. iwaponline.com For example, the degradation of some phthalates proceeds through the formation of monoesters, such as mono-methyl phthalate, followed by further breakdown. iwaponline.com
Table 1: Analytical Techniques for Phthalate Metabolite Identification
| Analytical Technique | Description | Common Application |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique that separates chemical compounds in a sample and identifies them based on their mass-to-charge ratio. nih.gov | Widely used for phthalate determination in environmental and sanitary product samples. nih.gov |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | A highly sensitive method that combines the separation power of liquid chromatography with the precise detection of tandem mass spectrometry. nih.gov | Preferred method for determining phthalate metabolites in urine and other biological samples. nih.gov |
| Solid-Phase Extraction (SPE) | A sample preparation technique used to isolate and concentrate analytes from a complex mixture. nih.gov | Often used prior to chromatographic analysis to clean up samples. nih.gov |
Persistence and Environmental Significance of Degradates
The initial breakdown products of phthalates are often their corresponding monoesters. nih.gov These monoesters can then undergo further oxidation. iwaponline.com For instance, mono-n-butyl phthalate (MBP) can be oxidized to form 3-OH-MnBP and 4-OH-MnBP. iwaponline.com The persistence of these degradates is a concern, as some may still have biological activity.
The environmental fate of these degradates is influenced by factors such as hydrolysis, photolysis, and biodegradation. researchgate.net While biodegradation is considered a primary mechanism for the removal of phthalates from the environment, some high molecular weight phthalates show limited degradation. researchgate.netresearchgate.net The half-life of some phthalates in the natural aqueous environment can be extremely long, highlighting their persistence. nih.gov
Kinetic Modeling of Environmental Fate Processes
Kinetic models are essential tools for predicting the fate and transport of chemicals like this compound in the environment. These models use mathematical equations to describe the rates of various processes such as degradation and transport.
For many phthalates, degradation in aqueous solutions has been found to fit a pseudo-first-order kinetic model. researchgate.netnih.gov This means that the rate of degradation is proportional to the concentration of the phthalate. The first-order rate constant (k) is a key parameter in these models, and it can be determined experimentally. nih.gov The half-life (t1/2) of the compound, which is the time it takes for half of the initial concentration to degrade, can be calculated from the rate constant. nih.gov
For example, in a study on the degradation of di-2-ethylhexyl phthalate (DEHP), the degradation followed a first-order model. mui.ac.ir The kinetic equations derived from such studies allow scientists to predict the persistence of the phthalate under different environmental conditions. nih.gov It has been noted that the migration of phthalates from plastics can be slow initially but may increase exponentially over time. researchgate.net
Remediation Technologies for Phthalate Contamination
Given the widespread presence of phthalates in the environment, effective remediation technologies are crucial for mitigating their potential risks. nih.gov Various physical, chemical, and biological methods are being explored for the removal of phthalates from contaminated soil and water. nih.govnih.gov
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. nih.gov These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which can break down a wide range of organic compounds, including phthalates. researchgate.net
Several AOPs have been investigated for phthalate degradation, including:
UV/H₂O₂: This process uses ultraviolet light to break down hydrogen peroxide (H₂O₂), generating hydroxyl radicals. researchgate.net
Ozonation-based processes: Ozone (O₃) can be used alone or in combination with other oxidants like hydrogen peroxide to degrade phthalates. researchgate.net Combining ozone with other processes, such as UV light (UV/O₃), can significantly enhance degradation efficiency. mui.ac.ir
Fenton and photo-Fenton processes: These methods use a combination of iron salts and hydrogen peroxide to produce hydroxyl radicals.
Sulfate radical-based AOPs: Sulfate radicals (SO₄•⁻) are another powerful oxidant for degrading organic pollutants and are considered more effective than hydroxyl radicals in some cases. researchgate.net
Studies have shown that AOPs can achieve high degradation efficiencies for various phthalates, ranging from 40.3% to 100%. researchgate.netnih.gov The degradation of phthalates by AOPs often results in the formation of intermediate products such as phthalic acid, benzoic acid ethyl ester, and various organic acids before complete mineralization. researchgate.netnih.gov
Table 2: Comparison of Advanced Oxidation Processes for Phthalate Degradation
| AOP Method | Description | Key Oxidant(s) | Reported Efficiency |
|---|---|---|---|
| UV/H₂O₂ | Utilizes UV light to activate hydrogen peroxide. researchgate.net | Hydroxyl radicals (•OH) | High degradation rates. |
| Ozonation | Involves the use of ozone as a strong oxidant. researchgate.net | Ozone (O₃), Hydroxyl radicals (•OH) | Effective, especially when combined with other processes. mui.ac.ir |
| UV/O₃ | A combination of UV light and ozone. mui.ac.ir | Ozone (O₃), Hydroxyl radicals (•OH) | Significantly improves degradation compared to individual processes. mui.ac.ir |
Bioremediation and Phytoremediation Approaches
Bioremediation and phytoremediation are environmentally friendly and cost-effective technologies that use living organisms to clean up contaminated environments. researchgate.netslideshare.net
Bioremediation involves the use of microorganisms, such as bacteria and fungi, to break down pollutants. youtube.com Numerous bacterial strains have been identified that can degrade phthalates, often using them as a source of carbon. researchgate.net The process typically begins with the hydrolysis of the phthalate ester to a monoester and an alcohol, followed by further degradation of the aromatic ring. iwaponline.com Enhanced bioremediation techniques, which may involve adding oxygen-releasing compounds or coupling with other processes like electrokinetics, can improve the efficiency of phthalate removal from sediments. nih.gov
Phytoremediation utilizes plants to remove, transfer, stabilize, or destroy contaminants in soil and groundwater. youtube.com This plant-based technology offers a natural and non-intrusive method for addressing phthalate contamination. stmarys-ca.edu
Both bioremediation and phytoremediation are considered promising approaches for the large-scale treatment of phthalate-contaminated sites. nih.gov
Lack of Specific Data for this compound Prevents Full Article Generation
Comprehensive searches for scientific literature and data concerning the chemical compound "this compound" have yielded no specific information regarding its environmental fate, transformation pathways, or adsorption-based removal strategies. The initial investigation sought to build a detailed article around these topics, but the absence of targeted research on this particular phthalate ester makes it impossible to provide scientifically accurate content as requested.
While general information on the environmental behavior and removal of phthalate esters (PAEs) as a class is available, and specific data exists for more commonly studied phthalates such as Di-n-butyl phthalate (DBP), Diethyl phthalate (DEP), and Di(2-ethylhexyl) phthalate (DEHP), these findings cannot be directly and accurately extrapolated to this compound without dedicated scientific investigation. The properties and environmental interactions of individual phthalates can vary based on their specific molecular structure.
Adherence to the strict user requirement to focus solely on "this compound" precludes the inclusion of data from these related but distinct chemical compounds. Generating content based on other phthalates would not meet the specified criteria for scientific accuracy and specificity.
Therefore, the section on "," and specifically subsection "5.5.3. Adsorption-Based Removal Strategies," including any data tables and detailed research findings, cannot be developed at this time due to the lack of available scientific information for this specific compound. Further research and publication on the environmental characteristics of this compound are required before a detailed and accurate summary can be composed.
Mechanistic Research on Biological Interactions of N Heptyl 1 Ethylpentyl Phthalate Non Human, Non Clinical Focus
In Vitro Studies on Cellular and Molecular Targets
In vitro methodologies are pivotal in dissecting the direct interactions of n-heptyl 1-ethylpentyl phthalate (B1215562) with biological components, offering insights into its mode of action at a subcellular level.
While direct molecular recognition and ligand-protein interaction studies for n-heptyl 1-ethylpentyl phthalate are not extensively documented, research on other phthalates indicates that these compounds and their metabolites can interact with various cellular proteins. Phthalates are known to act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs). Molecular modeling studies have suggested that the ability of a phthalate to bind to PPARs is influenced by its structure. For instance, di(2-ethylhexyl) phthalate (DEHP) is a known activator of PPARα, a mechanism linked to its toxicological profile. nih.gov The binding affinity is dependent on the shape and chemical properties of the molecule. nih.gov
It is hypothesized that this compound, due to its structural characteristics, may also interact with such receptors. The monoester metabolite of this compound is anticipated to be the primary interacting molecule, as is the case with other phthalates where the monoesters are the active metabolites. nih.gov
Table 1: Potential Molecular Targets of Phthalates Based on Ligand-Protein Interaction Studies
| Target Protein | Interacting Phthalate (Example) | Observed/Predicted Interaction | Potential Implication |
|---|---|---|---|
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Di(2-ethylhexyl) phthalate (DEHP) | Activation of the receptor. nih.gov | Alteration of lipid metabolism and gene expression. |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Various phthalates | Potential for binding and activation. nih.gov | Modulation of adipogenesis and inflammatory responses. |
| Human Sulfotransferases (SULTs) | Mono-octyl phthalate (MOP), Mono-ethylhexyl phthalate (MEHP) | Inhibition of enzyme activity. nih.gov | Disruption of hormone and xenobiotic metabolism. |
Research has demonstrated that various phthalate esters and their monoester metabolites can modulate the activity of key enzymes, leading to perturbations in metabolic pathways. Studies on a range of phthalates have revealed inhibitory effects on enzymes crucial for steroidogenesis and xenobiotic metabolism.
For example, certain diphthalates with specific carbon chain lengths have been shown to be competitive inhibitors of 3β-hydroxysteroid dehydrogenase 1 (HSD3B1) and aromatase (CYP19A1), enzymes essential for progesterone (B1679170) and estradiol (B170435) synthesis, respectively. nih.gov Diheptyl phthalate, which is structurally related to this compound, exhibited inhibitory activity against HSD3B1. nih.gov
Furthermore, the monoester metabolites of long-chain phthalates have been identified as potent inhibitors of human sulfotransferases (SULTs), particularly SULT1A1, SULT1B1, and SULT1E1. nih.gov These enzymes are critical for the detoxification and metabolism of a wide array of endogenous and exogenous compounds. The inhibitory potential appears to be related to the length of the alkyl chain, with longer chains showing stronger inhibition. nih.gov Similarly, many phthalate esters have been found to significantly inhibit human carboxylesterases (CESs), with a notable impact on CES1. nih.gov This inhibition can disrupt the metabolism of various endogenous substances. nih.gov
Given these findings, it is plausible that this compound and its metabolites could interfere with similar enzymatic activities, potentially disrupting steroid hormone balance and the metabolism of other vital compounds.
Table 2: Phthalate-Induced Enzyme Modulation and Pathway Perturbation
| Enzyme/Pathway | Phthalate/Metabolite (Example) | Observed Effect | Reference |
|---|---|---|---|
| 3β-hydroxysteroid dehydrogenase 1 (HSD3B1) | Diheptyl phthalate (DHP) | Inhibition of enzyme activity (IC50 of 4.87μM). | nih.gov |
| Aromatase (CYP19A1) | Dicyclohexyl phthalate (DCHP) | Inhibition of enzyme activity (IC50 of 64.70μM). | nih.gov |
| Sulfotransferase 1B1 (SULT1B1) | Mono-octyl phthalate (MOP) | Strong inhibition (Ki of 2.23 μM). | nih.gov |
| Carboxylesterase 1 (CES1) | Di(2-ethylhexyl) phthalate (DEHP) | Significant inhibition. | nih.gov |
Specific studies on the cellular transport and intracellular localization of this compound are currently lacking. However, the general physicochemical properties of long-chain phthalates provide some indication of their likely behavior. Due to their lipophilic nature, it is presumed that these compounds can readily cross cellular membranes via passive diffusion. nih.gov Once inside the cell, their distribution is likely influenced by their affinity for lipid-rich structures and intracellular proteins.
Upon entering the organism, phthalates are metabolized into their monoesters, which are then further processed. researchgate.net The distribution and ultimate localization within the cell would depend on the specific affinities of the parent compound and its metabolites for different organelles and macromolecules. Further research is necessary to elucidate the precise mechanisms governing the cellular uptake and subcellular distribution of this compound.
Omics-Based Approaches in Model Organisms (e.g., Transcriptomics, Proteomics, Metabolomics)
Omics technologies offer a powerful, holistic approach to understanding the biological impact of chemical exposures. While specific omics studies on this compound are not yet available, research on other phthalates like DEHP and dibutyl phthalate (DBP) in model systems such as HepG2 cells has provided valuable insights.
Transcriptomic and metabolomic analyses of cells exposed to DEHP and DBP have revealed significant alterations in gene expression and metabolic profiles. nih.gov These changes have been linked to various cellular pathways, including those involved in the cell cycle, pyrimidine (B1678525) and purine (B94841) metabolism, and fatty acid metabolism. nih.gov Combined exposure to multiple phthalates has been shown to produce both synergistic and antagonistic effects on these pathways. nih.gov
Metabolomic studies in pregnant mice exposed to DEHP have also identified significant alterations in maternal serum metabolites, which were correlated with adverse fetal outcomes. acs.org These findings underscore the utility of omics approaches in identifying key metabolic and signaling pathways disrupted by phthalate exposure. Similar studies focusing on this compound would be invaluable for characterizing its specific biological effects and identifying potential biomarkers of exposure.
Comparative Studies Across Different Biological Systems (e.g., Microorganisms, Aquatic Invertebrates, Cell Lines)
Comparative toxicological studies across different biological systems are essential for understanding the broader ecological implications of environmental contaminants. For phthalate esters, aquatic toxicity has been shown to be largely dependent on their molecular weight. oup.com
Lower molecular weight phthalates are generally more acutely and chronically toxic to a range of aquatic organisms, including microorganisms, algae, and invertebrates. oup.com In contrast, higher molecular weight phthalates, which would include this compound, are reported to have low acute and chronic toxicity to aquatic life. oup.com This reduced toxicity is often attributed to their lower water solubility, which limits their bioavailability to aquatic organisms.
However, it is important to note that even if direct toxicity is low, long-chain phthalates can still be biotransformed by microorganisms. researchgate.net Further research is needed to understand the potential for bioaccumulation and sublethal effects of this compound and its metabolites in various environmental compartments and organisms.
Structure-Activity Relationship (SAR) Studies for Biological Mechanisms
Structure-activity relationship (SAR) studies are crucial for predicting the biological activity of chemicals based on their molecular structure. For phthalates, SAR studies have revealed that the length and branching of the ester side chains are key determinants of their biological effects.
For instance, the immunostimulatory (adjuvant) effect of phthalates appears to be influenced by both lipophilicity and specific stereochemical characteristics. nih.govresearchgate.net There seems to be an optimal lipophilicity for this effect, with phthalates having a total of around 16 carbon atoms in their two ester chains showing a pronounced adjuvant effect. nih.gov The arrangement of these carbons, whether in linear or branched chains, also plays a role. nih.gov
In terms of enzyme inhibition, a clear SAR has been observed for the inhibition of HSD3B1 and CYP19A1, where diphthalates with 4-7 carbon atoms in their side chains were effective inhibitors of HSD3B1. nih.gov Similarly, the inhibition of sulfotransferases by phthalate monoesters is strongly dependent on the alkyl chain length, with longer chains conferring greater inhibitory potency. nih.gov
Based on these SAR principles, this compound, with its long and branched alkyl chains, would be predicted to have biological activities consistent with other long-chain phthalates. However, its unique structure necessitates specific experimental validation to confirm these predictions.
Computational and Theoretical Chemistry Studies of N Heptyl 1 Ethylpentyl Phthalate
Molecular Docking and Dynamics Simulations for Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of phthalates, this often involves docking various phthalate (B1215562) esters into the binding sites of nuclear receptors or metabolic enzymes to predict their potential as endocrine disruptors. For instance, studies on other phthalates have shown that they can fit into the ligand-binding pockets of receptors such as the estrogen receptor and peroxisome proliferator-activated receptors (PPARs). The binding affinity is determined by scoring functions that calculate the free energy of binding, with lower scores indicating a more favorable interaction. These interactions are often stabilized by hydrogen bonds, hydrophobic interactions, and van der Waals forces between the phthalate molecule and the amino acid residues of the receptor.
Molecular dynamics simulations build upon the static picture provided by molecular docking. These simulations model the atomic-level movements and conformational changes of the phthalate-receptor complex over time, typically on the nanosecond to microsecond timescale. This provides a more realistic view of the stability of the binding and can reveal allosteric effects or induced-fit mechanisms that are not apparent from static docking. Such simulations can elucidate the dynamic behavior of the ligand within the binding pocket and the resulting structural changes in the protein, which are crucial for understanding the mechanism of action.
While specific data for n-heptyl 1-ethylpentyl phthalate is absent, it is plausible that its relatively long and branched alkyl chains would influence its binding affinity and specificity for various biological targets compared to more commonly studied phthalates like DEHP or DBP. The increased lipophilicity conferred by the heptyl and ethylpentyl groups could lead to stronger hydrophobic interactions within the binding pockets of target proteins.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Specific quantum chemical calculations detailing the electronic structure and reactivity of this compound are not found in the available literature. However, quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. For phthalates in general, these calculations can provide valuable insights.
Quantum chemical calculations can be used to determine a molecule's optimized geometry, electronic charge distribution, and frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
For a molecule like this compound, quantum chemical calculations could be employed to:
Determine the most stable conformation: The flexible alkyl chains can adopt numerous conformations. Quantum calculations can identify the lowest energy, and therefore most probable, three-dimensional structure.
Analyze the electrostatic potential: This can identify the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. The carbonyl groups of the phthalate moiety are expected to be electron-rich regions.
Predict reactivity descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to provide a quantitative measure of the molecule's reactivity.
These theoretical insights are valuable for predicting how this compound might interact with biological molecules and how it might be metabolized. For example, understanding the sites susceptible to nucleophilic attack could suggest likely points of enzymatic cleavage during metabolism.
Environmental Fate Modeling and Prediction
Predictive models are essential for estimating the environmental behavior of chemicals for which extensive experimental data may be lacking, which is the case for this compound.
Partitioning Coefficient Predictions (e.g., Log Kow, Log Koc)
Specific experimentally determined partitioning coefficients for this compound are not available. However, these can be estimated using quantitative structure-property relationship (QSPR) models based on the molecule's structure.
The octanol-water partitioning coefficient (Kow) , typically expressed as its logarithm (Log Kow), is a measure of a chemical's lipophilicity. A high Log Kow value indicates a greater tendency to partition into fatty tissues and a lower affinity for water. Given the presence of the long heptyl and ethylpentyl chains, it is predicted that this compound would have a high Log Kow value, likely in the range of other long-chain phthalates. This suggests a high potential for bioaccumulation.
The organic carbon-water (B12546825) partitioning coefficient (Koc) , and its logarithm (Log Koc), describes the tendency of a chemical to adsorb to organic matter in soil and sediment. Chemicals with high Log Koc values are less mobile in the environment and tend to accumulate in soil and sediment. Due to its expected high lipophilicity, this compound is predicted to have a high Log Koc, indicating it would likely be found adsorbed to organic matter rather than dissolved in water.
| Property | Predicted Value for this compound | Implication |
| Log Kow | High (estimated) | High potential for bioaccumulation in organisms. |
| Log Koc | High (estimated) | Likely to adsorb to soil and sediment, low mobility in water. |
Persistence and Bioaccumulation Potential Predictive Models
The persistence of a chemical in the environment is determined by its resistance to degradation processes such as biodegradation, hydrolysis, and photolysis. Predictive models for persistence often use the chemical's structure to estimate its susceptibility to these degradation pathways. The ester linkages in this compound are potentially susceptible to hydrolysis and enzymatic degradation by microorganisms. However, the long, branched alkyl chains may sterically hinder enzymatic action, potentially increasing its persistence compared to shorter-chain phthalates.
The bioaccumulation potential is often predicted based on the Log Kow value. A high Log Kow, as is expected for this compound, is a strong indicator of a high potential for bioaccumulation in aquatic and terrestrial organisms. This means the chemical can accumulate in an organism at a concentration higher than that in the surrounding environment.
| Parameter | Predicted Potential for this compound | Basis for Prediction |
| Persistence | Moderate to High | Ester linkages are susceptible to degradation, but long, branched chains may increase resistance. |
| Bioaccumulation | High | High estimated Log Kow value. |
Cheminformatics Approaches for Phthalate Data Analysis
There are no specific cheminformatics studies in the reviewed literature that focus on this compound. However, cheminformatics provides a powerful suite of tools for analyzing large datasets of chemicals, which can be applied to phthalates to understand their structure-activity relationships (SAR) and structure-property relationships (QSPR).
Cheminformatics approaches that could be applied to a dataset including this compound include:
Principal Component Analysis (PCA): This is a dimensionality reduction technique that can be used to visualize the chemical space occupied by a library of phthalates. By calculating a range of molecular descriptors (e.g., molecular weight, LogP, number of rotatable bonds, topological polar surface area) for each phthalate, PCA can reveal clustering of compounds based on their structural and physicochemical similarities. This can help to identify which other phthalates are most similar or dissimilar to this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a dataset of phthalates with measured biological activity (e.g., receptor binding affinity, toxicity) is available, QSAR models can be developed to predict the activity of untested phthalates like this compound. These models create a mathematical relationship between the chemical structure (represented by molecular descriptors) and the biological activity.
Read-Across: In the absence of data for a specific chemical, read-across is a technique used to predict its properties by using data from structurally similar chemicals. Cheminformatics tools can be used to identify suitable analogues for this compound and to justify the read-across based on structural and mechanistic similarity.
These computational approaches are invaluable for chemical risk assessment, especially for data-poor chemicals, by allowing for the prediction of their properties and potential hazards based on existing knowledge of related compounds.
Q & A
Q. How can epigenetic modifications (e.g., DNA methylation) induced by n-Heptyl 1-Ethylpentyl Phthalate be characterized in transgenerational models?
- Experimental Design : Expose pregnant rodents to subchronic doses and assess F1–F3 generations via reduced representation bisulfite sequencing (RRBS). Focus on imprinting control regions (e.g., H19, Igf2) linked to developmental disorders .
- Challenges : Control for diet-induced epigenetic drift and batch effects in sequencing data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
